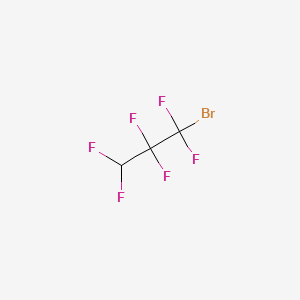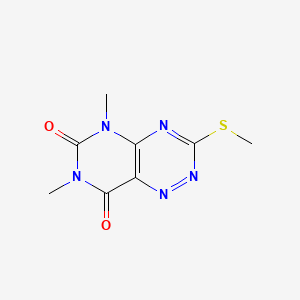
Pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione, 5,7-dimethyl-3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione involves several steps. One common method includes the reaction of 2,4-diamino-6-methylpyrimidine with carbon disulfide and methyl iodide under basic conditions to form the intermediate compound. This intermediate is then cyclized using hydrazine hydrate to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and amines.
Scientific Research Applications
5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione has a wide range of scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Research has explored its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: This compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets. It is known to bind to DNA, intercalating between base pairs and disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, this compound may inhibit certain enzymes involved in cellular processes, further contributing to its biological effects.
Comparison with Similar Compounds
5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione can be compared with other similar compounds, such as:
Ellipticine: Both compounds exhibit DNA-binding properties and have been studied for their anticancer potential. 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione has a unique structure that may offer different binding affinities and specificities.
Paclitaxel: While paclitaxel stabilizes microtubules and prevents their depolymerization, 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione primarily interacts with DNA. This highlights the uniqueness of each compound’s mechanism of action.
Other similar compounds include various pyrimidine and triazine derivatives, each with distinct chemical and biological properties.
Properties
CAS No. |
7271-94-5 |
|---|---|
Molecular Formula |
C8H9N5O2S |
Molecular Weight |
239.26 g/mol |
IUPAC Name |
5,7-dimethyl-3-methylsulfanylpyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C8H9N5O2S/c1-12-5-4(6(14)13(2)8(12)15)10-11-7(9-5)16-3/h1-3H3 |
InChI Key |
UOBNSKFAKGYAQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=NC(=N2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





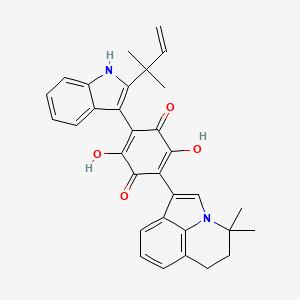
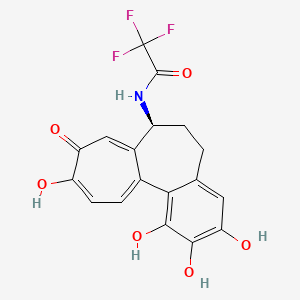
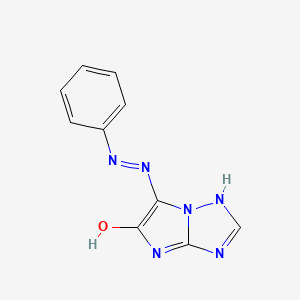
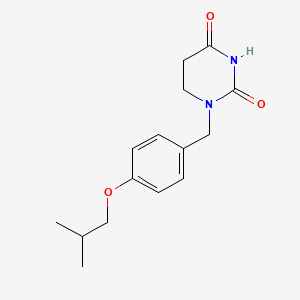
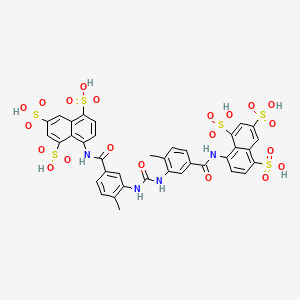
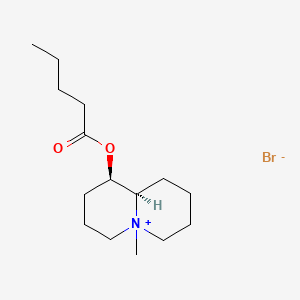
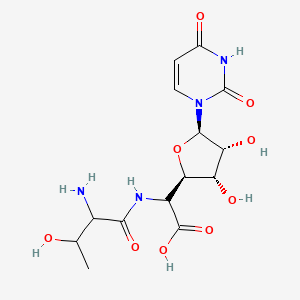

![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
